

A Technical Guide to 3-Formyl-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Formyl-4-nitrobenzonitrile*

Cat. No.: *B116582*

[Get Quote](#)

Introduction

3-Formyl-4-nitrobenzonitrile is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring an aldehyde (formyl), a nitro, and a nitrile (cyano) group on a benzene ring, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery.^{[1][2]} The electron-withdrawing nature of the nitro and cyano groups, combined with the reactivity of the aldehyde, allows for a diverse range of chemical transformations, positioning this molecule as a valuable scaffold for developing novel therapeutic agents and advanced materials.^[2] This guide provides an in-depth analysis of its chemical properties, a proposed synthetic strategy, its reactive potential, and essential safety protocols for its handling.

Chemical Identity and Physicochemical Properties

The fundamental properties of **3-Formyl-4-nitrobenzonitrile** are summarized below. The molecule is a tri-substituted benzene derivative, and its identity is confirmed by its unique CAS Registry Number.^{[3][4]} While experimental data for some physical properties are not widely published, computational predictions provide valuable estimates.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	3-formyl-4-nitrobenzonitrile	[3]
Synonyms	5-Cyano-2-nitrobenzaldehyde; Benzonitrile, 3-formyl-4-nitro-	[1][3]
CAS Number	90178-82-8	[3][4]
Molecular Formula	C ₈ H ₄ N ₂ O ₃	[3][4]
Molecular Weight	176.13 g/mol	[1][3][4]
Predicted Density	1.40 ± 0.1 g/cm ³	[1]
Predicted Boiling Point	329.1 ± 32.0 °C at 760 mmHg	[1]
Topological Polar Surface Area	86.7 Å ²	[3]
XLogP3	1.5	[1][3]

The structure's moderate polarity, indicated by its Topological Polar Surface Area, and its lipophilicity, suggested by the LogP value, imply solubility in common polar organic solvents such as tetrahydrofuran (THF), ethyl acetate, and chloroform, with limited solubility in water. This is consistent with solvents used in the workup of structurally related isomers.[5]

Figure 1: Chemical Structure of **3-Formyl-4-nitrobenzonitrile**.

Anticipated Spectroscopic Profile

While specific spectral data for **3-Formyl-4-nitrobenzonitrile** is not readily available in public literature, its profile can be reliably predicted based on its functional groups. This predictive analysis is crucial for researchers to confirm the identity and purity of the synthesized compound.

- **¹H NMR Spectroscopy:** The aromatic region (δ 7.5-9.0 ppm) would display signals for three protons, likely as complex multiplets (doublets or doublet of doublets) due to their distinct chemical environments and coupling. The strong electron-withdrawing effects of all three substituents would shift these protons significantly downfield. The aldehyde proton would appear as a sharp singlet at a highly deshielded position, typically between δ 9.5-10.5 ppm.

- ^{13}C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The aldehyde carbonyl carbon would be found far downfield (δ 185-195 ppm). The nitrile carbon signal would appear around δ 115-120 ppm. The six aromatic carbons would resonate between δ 120-155 ppm, with the carbons directly attached to the nitro and formyl groups being the most deshielded.
- FT-IR Spectroscopy: The infrared spectrum would provide clear evidence of the key functional groups. Expected characteristic absorption bands include:
 - $\sim 2820 \text{ cm}^{-1}$ and $\sim 2720 \text{ cm}^{-1}$: C-H stretch (aldehyde Fermi doublet).
 - $\sim 2230\text{-}2220 \text{ cm}^{-1}$: C≡N stretch (nitrile), which is typically sharp and of medium intensity.
 - $\sim 1710\text{-}1690 \text{ cm}^{-1}$: C=O stretch (aromatic aldehyde).
 - $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$: Asymmetric and symmetric N-O stretches (nitro group).
 - $\sim 1600 \text{ cm}^{-1}$ and $\sim 1475 \text{ cm}^{-1}$: C=C stretches of the aromatic ring.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 176$. Key fragmentation patterns would likely involve the loss of the nitro group ($-\text{NO}_2$, $m/z = 46$) to give a fragment at $m/z = 130$, or loss of the formyl group ($-\text{CHO}$, $m/z = 29$) to yield a fragment at $m/z = 147$.

Synthesis and Purification Strategy

A definitive, published protocol for the synthesis of **3-Formyl-4-nitrobenzonitrile** is not widely documented. However, a robust synthetic strategy can be designed by leveraging established methodologies for its close structural isomer, 4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2).^[5] The most plausible approach involves the selective oxidation of a suitable precursor.

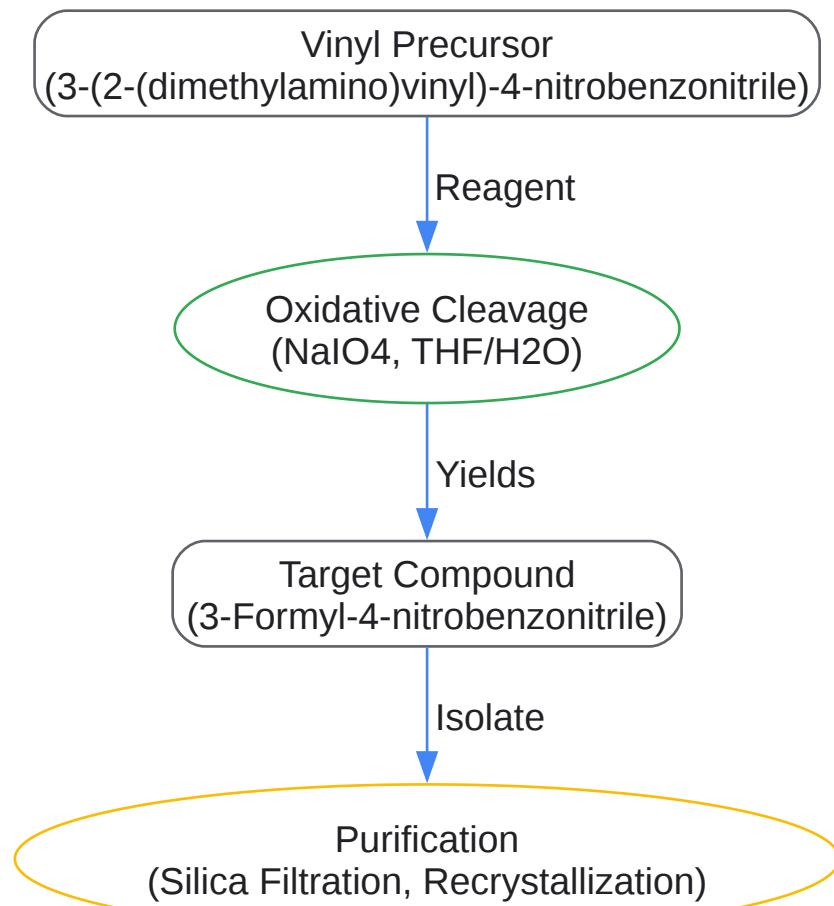


Figure 2: Proposed Synthetic Workflow

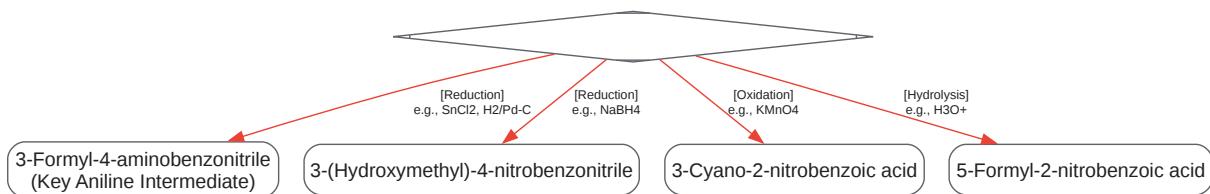
[Click to download full resolution via product page](#)**Figure 2: Proposed Synthetic Workflow.**

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a related isomer and represents a field-proven methodology.[\[5\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile (1.0 eq), in a 1:1 mixture of tetrahydrofuran (THF) and water.
- **Oxidation:** To the stirred solution, add sodium periodate (NaIO₄, ~3.0 eq) portion-wise at room temperature. The choice of sodium periodate is critical as it is effective for the oxidative

cleavage of the vinyl group to an aldehyde under relatively mild conditions that preserve the other sensitive functional groups.


- Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Extract the filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Initial Purification: Concentrate the dried organic phase under reduced pressure. Resuspend the crude residue in a minimal amount of chloroform and filter it through a short plug of silica gel to remove baseline impurities. This step is a rapid and efficient method for preliminary purification.
- Final Purification (Recrystallization): For obtaining high-purity material, recrystallize the product from a suitable solvent system, such as toluene, potentially with the addition of activated carbon to remove colored impurities.^[5] Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Formyl-4-nitrobenzonitrile** stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in tandem to build molecular complexity.

- The Aldehyde Group: As a classic electrophilic site, the formyl group is a gateway for C-C bond formation. It readily participates in Wittig reactions, Horner-Wadsworth-Emmons olefination, Knoevenagel condensations, and additions of Grignard or organolithium reagents. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
- The Nitro Group: The nitro group is arguably the most versatile functional handle for drug discovery applications. It can be selectively reduced to a primary amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). The resulting aniline derivative is a nucleophile that can be readily acylated, sulfonated, or used in cyclization reactions to form heterocyclic systems common in pharmaceuticals.

- The Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Alternatively, it can be reduced to a primary amine (-CH₂NH₂), providing a flexible linker.

[Click to download full resolution via product page](#)

Figure 3: Key Reactivity Pathways.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) is available for **3-Formyl-4-nitrobenzonitrile**. The following guidelines are based on data for structurally analogous and hazardous compounds, such as 4-nitrobenzonitrile, and should be considered a minimum standard for safe handling.

- Hazard Identification: Based on its functional groups, this compound should be treated as highly hazardous. It is predicted to be harmful or fatal if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] It is also expected to cause serious skin and eye irritation and may cause respiratory irritation.[6] Thermal decomposition may produce highly toxic gases, including nitrogen oxides (NO_x), carbon monoxide (CO), and hydrogen cyanide (HCN).[8]
- Handling and Personal Protective Equipment (PPE):
 - All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[8][9]

- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9]
- Avoid generating dust.
- Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[4]
 - The substance should be stored in a locked cabinet or area accessible only to authorized personnel.[7]
 - Keep away from strong oxidizing agents and strong bases.[8]
- Emergency Procedures:
 - Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[7][8]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
 - Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

Conclusion

3-Formyl-4-nitrobenzonitrile is a synthetic intermediate of significant value, characterized by a trio of reactive functional groups. Its utility in constructing complex molecular architectures makes it a powerful tool for researchers in drug development and materials science. While its synthesis requires careful execution and its handling demands stringent safety precautions due to its presumed toxicity, the potential for derivatization at its aldehyde, nitro, and nitrile sites

offers a rich field of chemical possibilities. A thorough understanding of its properties, reactivity, and safety is paramount for its effective and responsible use in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Formyl-4-nitrobenzonitrile | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4-FORMYL-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Formyl-3-nitrobenzonitrile | C8H4N2O3 | CID 13238550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Formyl-4-nitrobenzonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116582#3-formyl-4-nitrobenzonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com